molecular formula C23H17Cl2N3O4 B12049676 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 477729-81-0

4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12049676
CAS No.: 477729-81-0
M. Wt: 470.3 g/mol
InChI Key: SJDJSZAWJKLBMY-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: Similar structure with a different position of the toluidino group.

    4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: Another positional isomer.

    4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Similar compound with an iodine atom instead of chlorine

Uniqueness

The uniqueness of 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

477729-81-0

Molecular Formula

C23H17Cl2N3O4

Molecular Weight

470.3 g/mol

IUPAC Name

[4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H17Cl2N3O4/c1-14-3-2-4-17(11-14)27-21(29)22(30)28-26-13-15-5-8-18(9-6-15)32-23(31)19-10-7-16(24)12-20(19)25/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+

InChI Key

SJDJSZAWJKLBMY-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.